Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic heterocyclic compound featuring a piperidine core substituted with a methyl carboxylate group at position 1. Attached to the piperidine via a methylene bridge is a 5-oxopyrrolidine-3-carboxamide moiety, further substituted with a 3,4-dimethylphenyl group. This structure integrates multiple functional groups: a methyl ester (enhancing lipophilicity), a rigid pyrrolidone ring (contributing to conformational stability), and a dimethylphenyl group (imparting hydrophobic and steric effects).
Properties
IUPAC Name |
methyl 4-[[[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14-4-5-18(10-15(14)2)24-13-17(11-19(24)25)20(26)22-12-16-6-8-23(9-7-16)21(27)28-3/h4-5,10,16-17H,6-9,11-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRHQGLCGABGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrrolidine moiety, and a dimethylphenyl group. Its structural complexity suggests diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activities, particularly those related to neurotransmission and metabolic regulation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidiabetic Activity : Preliminary studies suggest that derivatives of piperidine and pyrrolidine compounds exhibit significant α-glucosidase inhibitory activity, which may translate to antidiabetic effects. This is particularly relevant for compounds with electron-donating groups like methyl or methoxy on the phenyl ring .
- Neuroprotective Effects : Some studies indicate that similar structures can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Compounds with similar frameworks have shown potential in reducing inflammatory markers in various models, suggesting a possible anti-inflammatory role for this compound.
Case Study 1: Antidiabetic Activity
A study investigated the antidiabetic potential of related piperidine derivatives. The results indicated that compounds with similar structural motifs demonstrated significant inhibition of α-glucosidase, leading to decreased blood glucose levels in animal models .
Case Study 2: Neuroprotection
Research on piperidine derivatives revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to the modulation of signaling pathways involving Bcl-2 family proteins and caspases.
Comparative Analysis
Comparative studies with structurally similar compounds reveal insights into the biological activity of this compound:
| Compound | Activity Profile |
|---|---|
| Methyl 4-(piperidin-1-carbonyl)phenylcarbamate | Moderate α-glucosidase inhibition |
| 1-(3,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | Significant neuroprotective effects |
| Piperazine derivatives | Notable antidiabetic and anti-inflammatory effects |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other piperidine- and pyrrolidine-based derivatives. Key comparisons include:
Key Observations :
- Ester vs. Amide Linkages: The methyl carboxylate in the target compound contrasts with the ethyl esters in analogs (e.g., compound 7), which may alter metabolic stability and solubility.
- Aromatic Substitution : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and hydrophobicity absent in compound 7 and 1-1/1-2. This could enhance binding to hydrophobic pockets in biological targets.
Physicochemical Properties
- Lipophilicity: The 3,4-dimethylphenyl group in the target compound likely increases logP compared to compound 7 (lacking aromatic groups) and 1-1/1-2 (non-aromatic bicyclic systems).
- Solubility : The methyl carboxylate and amide groups may improve aqueous solubility relative to ethyl esters, though empirical data are lacking.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:
- Methodological Approach :
- Controlled Copolymerization : Use a stepwise copolymerization strategy (e.g., CMDA-DMDAAC systems) to control molecular weight and reduce side reactions. Adjust monomer ratios and initiator concentrations (e.g., ammonium persulfate) to optimize reaction kinetics .
- Flow Chemistry : Implement continuous-flow reactors for precise temperature and mixing control, minimizing intermediate degradation. Use Design of Experiments (DoE) to statistically model variables like residence time and reagent stoichiometry .
- Purification : Employ gradient elution HPLC with a C18 column (UV detection at 254 nm) to isolate the product. Validate purity via -NMR integration of diagnostic peaks (e.g., methylene protons at δ 3.2–3.5 ppm).
Crystallographic Analysis
Q: What advanced crystallographic techniques are recommended for determining this compound’s 3D structure? A:
- Methodological Approach :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Apply TWINABS to correct for absorption effects in non-merohedral twins .
- Data Collection : Optimize cryocooling (100 K) to minimize radiation damage. Collect data at synchrotron sources for enhanced resolution (<1.0 Å).
- Validation : Cross-validate bond lengths and angles against Cambridge Structural Database (CSD) entries for pyrrolidine-piperidine hybrids .
Structure-Activity Relationships (SAR)
Q: How can molecular docking elucidate this compound’s interaction with biological targets? A:
- Methodological Approach :
- Target Preparation : Use AutoDock Vina to model the binding pocket (e.g., calcium channels or bacterial enzymes). Generate protonation states at physiological pH using PROPKA.
- Docking Parameters : Set exhaustiveness to 20 and grid spacing to 0.375 Å. Validate poses via molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories).
- SAR Analysis : Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with binding affinity changes using Free Energy Perturbation (FEP) calculations .
Analytical Method Validation
Q: What methodologies ensure reliable characterization of this compound’s stability? A:
- Methodological Approach :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via LC-MS to identify degradation products (e.g., hydrolyzed lactam rings).
- Purity Assessment : Use -NMR DEPT-135 to confirm absence of regioisomers. Quantify residual solvents (DMF, DCM) via headspace GC-MS with a DB-5MS column.
- Storage Recommendations : Store lyophilized samples at -80°C under argon to prevent oxidation of the pyrrolidone moiety .
Pharmacological Mechanisms
Q: What experimental approaches investigate this compound’s calcium modulatory effects? A:
- Methodological Approach :
- In Vitro Assays : Use FLIPR Calcium 6 Assay Kit on HEK-293 cells expressing L-type calcium channels. Compare dose-response curves (EC) with nifedipine as a control .
- Electrophysiology : Perform whole-cell patch-clamp recordings on cardiomyocytes to measure current inhibition (IC) at -40 mV holding potential.
- In Vivo Validation : Administer the compound (1–10 mg/kg, IP) in rodent models of hypertension, monitoring blood pressure via telemetry .
Stereochemical Challenges
Q: How can stereoselective synthesis of the pyrrolidine-3-carboxamide moiety be achieved? A:
- Methodological Approach :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselective cyclization during pyrrolidine ring formation.
- Asymmetric Catalysis : Employ Ru(II)-Pheox catalysts for β-ketoamide hydrogenation, achieving >95% ee. Monitor stereochemistry via chiral HPLC (Chiralpak IA column) .
- Crystallographic Confirmation : Resolve racemic mixtures via diastereomeric salt formation (e.g., tartaric acid derivatives) and validate via Flack parameter analysis .
Data Contradiction Analysis
Q: How should discrepancies between in vitro and in vivo activity data be addressed? A:
- Methodological Approach :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to identify bioavailability limitations.
- Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo efficacy .
- Dose Adjustment : Apply allometric scaling (e.g., 3/4 power law) to extrapolate effective doses from rodents to humans, accounting for species-specific CYP450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
